rac-1,2-Dipalmitoylglycerol-d5
Description
The Significance of Diacylglycerols (DAGs) in Cellular Processes
Diacylglycerols (DAGs) are a class of glycerolipids that play a central and multifaceted role in cell biology. nih.govum.esnumberanalytics.com These simple lipids, consisting of a glycerol (B35011) backbone esterified to two fatty acid chains, are far more than mere structural components of cell membranes or intermediates in lipid metabolism. nih.govum.esnumberanalytics.comnumberanalytics.com Their functions are critical for maintaining cellular homeostasis, and disruptions in DAG metabolism are implicated in a variety of diseases, including cancer, metabolic disorders like diabetes, and immune system disorders. um.esnumberanalytics.comoup.com
One of the most critical functions of DAGs is their role as second messengers in intracellular signaling pathways. um.esnumberanalytics.commdpi.comnumberanalytics.com Upon generation at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), DAGs activate a family of enzymes known as protein kinase C (PKC). nih.govnumberanalytics.comnumberanalytics.comnumberanalytics.com The activation of PKC by DAG initiates a cascade of downstream phosphorylation events that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, apoptosis, and immune responses. numberanalytics.comnumberanalytics.commdpi.comnumberanalytics.com
Beyond their signaling functions, DAGs are key metabolic intermediates at the crossroads of lipid synthesis and breakdown. nih.govoup.commdpi.com They serve as the direct precursors for the synthesis of major phospholipids, such as phosphatidylethanolamine (B1630911) (PtdEtn) and phosphatidylcholine (PtdCho), which are essential for membrane biogenesis. um.es Furthermore, DAGs can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), the primary form of energy storage in cells. um.esmdpi.com Conversely, TAGs can be hydrolyzed by lipases to release DAGs, highlighting their central position in lipid homeostasis. um.esmdpi.com This dynamic interplay between DAG generation and consumption is tightly regulated to ensure the proper functioning of both metabolic and signaling networks within the cell. nih.govum.es
Rationale for Stable Isotope Labeling in Lipidomics and Metabolomics
The study of lipids and metabolites, known as lipidomics and metabolomics, respectively, relies heavily on analytical techniques capable of providing detailed quantitative and structural information. Stable isotope labeling has become an indispensable technique in this field, offering a powerful way to trace the metabolic fate of molecules and accurately quantify them in complex biological samples. nih.govmdpi.com Unlike radioactive isotopes, stable isotopes (such as deuterium (B1214612), ¹³C, or ¹⁵N) are non-radioactive, making them safe for a wide range of studies, including those in humans. nih.govcreative-proteomics.com
The fundamental principle of stable isotope labeling is that isotopically labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts ("tracees") and are metabolized in the same way by cells. nih.gov However, their difference in mass allows them to be distinguished by mass spectrometry (MS). nih.govspectroscopyonline.com This enables researchers to perform "flux analysis," which tracks the movement of atoms from a labeled precursor through various metabolic pathways to its resulting metabolites. mdpi.comcreative-proteomics.com By introducing a labeled compound like a deuterated fatty acid into a system, scientists can directly measure the rates of lipid biosynthesis, conversion, and degradation, providing a dynamic view of metabolic processes that cannot be obtained from static measurements alone. nih.govmdpi.com
In quantitative lipidomics, stable isotope-labeled lipids, such as rac-1,2-Dipalmitoylglycerol-d5, serve as ideal internal standards. metabolomicscentre.canih.gov When analyzing a sample, a known amount of the deuterated standard is "spiked" into the biological extract. nih.govlipidmaps.org Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it experiences the same extraction efficiency and ionization response in the mass spectrometer. lipidmaps.orgresearchgate.net By comparing the signal intensity of the endogenous (unlabeled) lipid to the known concentration of the co-eluting deuterated (labeled) standard, researchers can achieve highly accurate and precise quantification, correcting for variations that can occur during sample preparation and analysis. metabolomicscentre.canih.govlipidmaps.org This stable isotope dilution method is considered a gold standard for quantitative mass spectrometry. nih.gov
Overview of this compound as a Research Tool
This compound is a synthetically produced, deuterium-labeled glycerolipid that serves as a crucial tool in lipid research. It is a deuterated analog of 1,2-Dipalmitoylglycerol, a naturally occurring diacylglycerol. The structure consists of a racemic glycerol backbone with two palmitic acid (C16:0) chains attached at the sn-1 and sn-2 positions. Critically, five deuterium atoms (d5) are incorporated into the molecule, providing a distinct mass signature that allows it to be differentiated from its natural, unlabeled counterpart by mass spectrometry. scbt.com
The primary application of this compound is as an internal standard for the quantification of diacylglycerols in complex biological samples using GC- or LC-MS. caymanchem.com Its structural similarity to endogenous dipalmitoylglycerol ensures that it behaves identically during extraction and analysis, enabling precise measurement of the endogenous compound's concentration. nih.govlipidmaps.org
Furthermore, its unique isotopic label allows it to be used as a tracer in metabolic studies. Researchers can introduce this compound to cells or organisms to track its incorporation into various lipid species, such as triglycerides or phospholipids. This provides direct insight into the dynamics of lipid metabolism, enzymatic hydrolysis, and signal transduction pathways involving diacylglycerols. The stability of the deuterium label ensures that it does not interfere with the biochemical processes being studied, making it an invaluable tool for elucidating the complex roles of diacylglycerols in health and disease.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 944709-32-4 | scbt.com |
| Molecular Formula | C₃₅H₆₃D₅O₅ | scbt.com |
| Molecular Weight | 573.94 g/mol | scbt.com |
| Isotopic Purity | ≥95% | |
| Synonyms | rac-1,2-Dihexadecanoyl-glycerol-d5 | N/A |
Structure
2D Structure
Properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-YYRBTATQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Analytical Applications of Rac 1,2 Dipalmitoylglycerol D5 in Quantitative Lipidomics
Mass Spectrometry-Based Quantification of Diacylglycerols
Quantitative lipidomics aims to accurately measure the amounts of lipid species within a biological system, which is crucial for understanding their roles in health and disease. researchgate.net Diacylglycerols (DAGs) are a class of glycerolipids that are challenging to quantify due to their low abundance, lack of a permanent charge, and the existence of numerous isobaric species (molecules with the same mass but different structures). nih.govlipidmaps.org Mass spectrometry (MS), coupled with chromatographic separation, has become the primary tool for this purpose, and the use of stable isotope-labeled internal standards is fundamental to achieving accuracy and precision. ahajournals.orglipidmaps.orgnih.gov rac-1,2-Dipalmitoylglycerol-d5, a deuterated analogue of a common DAG species, serves as an essential tool in these advanced analytical workflows.
The "gold standard" for quantitative mass spectrometry is the stable isotope dilution method, which relies on the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. lipidmaps.orgnih.govuni-graz.at this compound is a synthetic glycerolipid containing two palmitic acid chains and, critically, five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This labeling increases its mass, allowing it to be distinguished from its endogenous, non-labeled counterpart by the mass spectrometer, while ensuring it has nearly identical chemical and physical properties. lipidmaps.org
In both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this deuterated standard is added to a sample at a known concentration at the earliest stage of sample preparation. lipidmaps.orgnih.gov Because the standard and the endogenous analyte behave identically during extraction, derivatization (for GC-MS), and chromatographic separation, any sample loss or variation during these steps affects both compounds equally. lipidmaps.orgnih.gov During MS analysis, the ratio of the signal intensity of the endogenous DAG to the known amount of the deuterated internal standard allows for precise and accurate quantification, effectively correcting for experimental variability. lipidmaps.orgcaymanchem.com This approach is critical for reliably measuring DAGs in complex biological matrices like plasma, serum, and tissues. researchgate.netacs.org
The primary goal of sample preparation in lipidomics is to efficiently extract lipids from a biological matrix while removing interfering substances like proteins and salts. researchgate.netmdpi.com The choice of extraction method can significantly impact the recovery of different lipid classes. mdpi.comupce.cz Deuterated standards such as this compound are indispensable for evaluating and optimizing these protocols. researchgate.netresearchgate.net By adding the standard before extraction, analysts can compare different methods—such as the Folch, Bligh & Dyer, or methyl-tert-butyl ether (MTBE) protocols—to determine which provides the highest and most consistent recovery for DAGs. acs.orgupce.cz The process efficiency, which accounts for both extraction recovery and matrix effects, can be calculated by comparing the signal of the standard in a pre-spiked sample to its signal in a neat solution. upce.cz This enables the selection of a protocol that minimizes analyte loss and maximizes data quality for high-throughput and clinical studies. acs.orgresearchgate.net
Table 1: Comparison of Common Lipid Extraction Protocols This table outlines common lipid extraction methods used in lipidomics, for which a deuterated internal standard like this compound would be used to validate recovery and efficiency.
| Extraction Protocol | Solvent System | Primary Application / Characteristics | Reference |
|---|---|---|---|
| Folch | Chloroform (B151607) / Methanol (B129727) / Water | A classic, robust method for total lipid extraction from animal tissues. Involves a biphasic separation. dokumen.pub | mdpi.comupce.czdokumen.pub |
| Bligh & Dyer | Chloroform / Methanol / Water | A modification of the Folch method using a lower solvent-to-sample ratio, suitable for smaller sample volumes. dokumen.pub | acs.orgdokumen.pub |
| Methyl-tert-butyl ether (MTBE) | MTBE / Methanol / Water | A safer and faster alternative to chloroform-based methods, providing a distinct two-phase separation. acs.org | acs.org |
| Isopropanol (IPA) Precipitation | Isopropanol | A simple protein precipitation method often used for high-throughput plasma lipid profiling. researchgate.net | researchgate.net |
Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique used on triple quadrupole or QTRAP instruments that provides exceptional sensitivity and selectivity for quantifying specific molecules in a complex mixture. acs.orgahajournals.org An MRM experiment monitors a specific "transition" where a precursor ion (the mass of the ionized DAG molecule) is selected and fragmented, and then a specific product ion (a characteristic fragment) is detected. lipidmaps.orgnih.gov
For DAGs, the precursor ion corresponds to the mass of a specific molecular species (e.g., DAG 32:0 for dipalmitoylglycerol), and the product ion is often a fragment representing the neutral loss of one of the fatty acyl chains. nih.gov To develop a robust MRM assay, specific transitions must be identified for each endogenous DAG and its corresponding deuterated internal standard (e.g., this compound). acs.orgresearchgate.net The internal standard's transition will have a higher precursor mass but may yield the same product ion. By monitoring these pairs of transitions, the instrument can specifically quantify dozens of DAG species in a single run with high confidence and accuracy. acs.orgahajournals.orgresearchgate.net This targeted approach is essential for biomarker discovery and validation where precise measurement of specific lipids is required. researchgate.net
Table 2: Example MRM Transitions for DAG Profiling Using a Deuterated Standard This table illustrates the concept of MRM transitions for an endogenous diacylglycerol and its corresponding d5-labeled internal standard.
| Analyte | Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|---|
| Endogenous DAG | 1,2-Dipalmitoylglycerol (DAG 16:0/16:0) | 569.5 [M+NH₄]⁺ | 313.3 | Transition monitors the precursor ammonium (B1175870) adduct and the product ion corresponding to the loss of one palmitic acid chain. |
| Internal Standard | This compound | 574.5 [M+d5+NH₄]⁺ | 313.3 | The precursor ion is 5 mass units higher due to deuterium labeling, but it can produce the same characteristic product ion upon fragmentation. |
Isotope Dilution Mass Spectrometry (IDMS) is the analytical principle that underpins the use of standards like this compound. lipidmaps.orgnih.gov It is considered a definitive method of the highest metrological order because it relies on measuring the ratio of an analyte to its isotopically labeled form, which corrects for many sources of analytical error. biorxiv.org
For absolute quantification, a calibration curve is generated by preparing a series of standards containing a fixed amount of the deuterated internal standard (e.g., this compound) and varying, known concentrations of the non-labeled, endogenous analyte. lipidmaps.orgnih.gov These calibration standards are analyzed by LC-MS/MS or GC-MS, and a curve is plotted showing the ratio of the analyte signal to the internal standard signal versus the analyte concentration. nih.gov This curve establishes a linear response range. nih.govscience.gov When the biological sample (with the same fixed amount of internal standard added) is analyzed, the measured signal ratio is used to calculate the exact concentration of the endogenous DAG by interpolating from the calibration curve. lipidmaps.orgnih.gov This process ensures that the quantification is accurate and reproducible across a wide dynamic range. uni-graz.atscience.gov
Table 3: Illustrative Calibration Curve Data for DAG Quantification This table shows hypothetical data used to generate a calibration curve for quantifying an endogenous DAG using a fixed concentration of this compound as the internal standard.
| Calibration Point | Analyte Conc. (ng/mL) | Internal Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|---|---|
| 1 | 1 | 50 | 2,100 | 105,000 | 0.02 |
| 2 | 5 | 50 | 10,250 | 102,500 | 0.10 |
| 3 | 25 | 50 | 55,000 | 110,000 | 0.50 |
| 4 | 100 | 50 | 204,000 | 102,000 | 2.00 |
| 5 | 250 | 50 | 512,500 | 102,500 | 5.00 |
The matrix effect is a major challenge in mass spectrometry, especially when analyzing samples from complex biological sources like plasma or tissue extracts. mdpi.comupce.cz It refers to the alteration (suppression or enhancement) of the ionization efficiency of a target analyte due to the presence of co-eluting, unobserved components from the sample matrix. universiteitleiden.nlchromforum.org This can lead to significant inaccuracies in quantification. nih.gov
An ideal internal standard, such as this compound, co-elutes with its endogenous counterpart. universiteitleiden.nl Therefore, it experiences the exact same ionization suppression or enhancement effects from the matrix. universiteitleiden.nlnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, these matrix-induced variations are effectively cancelled out. lipidmaps.orguniversiteitleiden.nl This normalization is crucial for achieving reliable and reproducible results, particularly when comparing lipid levels across different samples or large patient cohorts where matrix composition can vary. mdpi.comupce.cz
Table 4: Role of this compound in Mitigating Analytical Variability This table summarizes how the use of a deuterated internal standard addresses common sources of error in MS-based lipid analysis.
| Source of Analytical Error | How the Internal Standard Compensates | Reference |
|---|---|---|
| Inconsistent Sample Extraction | The standard is added before extraction and is lost at the same rate as the analyte, preserving the ratio. | lipidmaps.orgnih.gov |
| Pipetting/Volume Inaccuracies | Errors in sample volume affect both the analyte and the standard proportionally, so the ratio remains constant. | lipidmaps.org |
| Ion Suppression/Enhancement | The standard co-elutes and experiences the same matrix effects as the analyte, allowing the effects to be normalized out. | upce.czuniversiteitleiden.nlnih.gov |
| Instrument Signal Drift | Fluctuations in detector sensitivity over an analytical run affect both signals simultaneously, stabilizing the ratio. | mdpi.com |
Isotope Dilution Mass Spectrometry (IDMS) Methodologies[3],
Calibration Curve Generation and Validation with Deuterated Analogues[3],
Chromatographic Separation Techniques Integrated with MS
The integration of chromatographic separation with mass spectrometry (MS) is a cornerstone of modern lipidomics, enabling the detailed analysis of complex lipid mixtures. The use of deuterated standards, such as this compound, is critical for accurate quantification and identification of lipid species.
High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with MS has become a primary tool for the comprehensive analysis of diacylglycerols (DAGs). acs.orgnih.gov The development of robust HPLC methods is essential for separating DAG isomers and quantifying them accurately, often employing deuterated internal standards like this compound. csic.es
Method development often involves optimizing several parameters to achieve the desired separation and sensitivity. Reversed-phase chromatography, utilizing columns like C18, is frequently employed for the separation of DAGs based on their fatty acyl chain length and degree of unsaturation. frontiersin.org For instance, a typical gradient elution might start with a high percentage of an aqueous mobile phase and gradually increase the proportion of an organic solvent like methanol or acetonitrile. researchgate.net This allows for the sequential elution of different lipid classes and species.
To enhance ionization efficiency and sensitivity in MS detection, additives such as ammonium formate (B1220265) or formic acid are commonly included in the mobile phases. researchgate.net Diacylglycerols, being neutral lipids, are often detected as ammonium adducts [M+NH4]+ in positive ion electrospray ionization (ESI) mode. researchgate.net Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is then used to specifically detect and quantify the target analytes by monitoring characteristic precursor-to-product ion transitions. researchgate.net
Derivatization can be a key step in HPLC method development for DAG analysis. While not always necessary, it can improve chromatographic separation and detection sensitivity. nih.gov For example, derivatizing the free hydroxyl group of DAGs can prevent acyl migration and allow for the distinct analysis of 1,2- and 1,3-DAG isomers. nih.gov
The use of this compound as an internal standard is crucial for correcting for variations in sample extraction, processing, and instrument response. csic.es By adding a known amount of the deuterated standard to the sample prior to analysis, the endogenous levels of dipalmitoylglycerol and other DAG species can be accurately quantified by comparing their peak areas to that of the internal standard. researchgate.net
Table 1: HPLC Method Parameters for Diacylglycerol Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 150 x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% formic acid and 1.5mM ammonium formate | Aqueous component for gradient elution |
| Mobile Phase B | Methanol or Acetonitrile/Isopropanol with 0.15% formic acid and 2mM ammonium formate | Organic component for eluting lipids |
| Gradient | Increasing percentage of Mobile Phase B over time | Sequential elution of lipid species |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation |
| Injection Volume | 2 - 100 µL | Amount of sample introduced |
| Detection | ESI-MS/MS (MRM mode) | Sensitive and specific quantification |
| Ionization Mode | Positive Ion Mode ([M+NH4]+) | Formation of detectable ions |
This table presents a generalized summary of HPLC conditions. Specific parameters may vary based on the exact application and instrumentation. researchgate.netcsic.es
Gas Chromatography (GC) Applications for Derivatized Diacylglycerols.acs.orgrsc.org
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of diacylglycerols, particularly after derivatization to increase their volatility. restek.com The use of deuterated internal standards is also a common practice in GC-MS to ensure accurate quantification. nih.gov
Prior to GC analysis, the polar hydroxyl group of diacylglycerols must be derivatized to form more volatile, non-polar derivatives. nih.gov A common derivatization method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Another approach involves the formation of fatty acid methyl esters (FAMEs) through transesterification, which can then be analyzed by GC-MS. nih.gov Phenylboronic acid can also be used to create volatile derivatives. restek.com
The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up over the course of the analysis to elute compounds with increasing boiling points. concawe.eu
Electron ionization (EI) is a common ionization technique used in GC-MS. While EI can cause extensive fragmentation of the analyte, which can be useful for structural elucidation, it may reduce the abundance of the molecular ion, impacting sensitivity. nih.gov Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant molecular ion, which can be advantageous for quantitative analysis. mdpi.com
The use of a deuterated standard like this compound, which is derivatized alongside the endogenous lipids, allows for the correction of any variability during the derivatization and analytical process, leading to reliable quantification. nih.gov
Table 2: GC-MS Parameters for Derivatized Diacylglycerol Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA (for TMS ethers), Methanolic HCl (for FAMEs) | Increases volatility for GC analysis |
| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) | Separation based on boiling point and polarity |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column |
| Oven Program | Temperature ramp (e.g., 150°C to 320°C) | Elution of compounds with different volatilities |
| Injection Mode | Splitless or Split | Introduction of the sample onto the column |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Ionization of analytes for MS detection |
| Detection | Mass Spectrometry (Scan or SIM mode) | Identification and quantification of analytes |
This table provides a general overview of GC-MS conditions. Specific parameters will be optimized for each particular analysis. restek.comnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and quantitative information about molecules. In lipidomics, the use of deuterated lipids like this compound offers unique advantages for both structural elucidation and quantitative assessment.
Structural Elucidation via 2H and 13C NMR of Deuterated Lipids.acs.org
Deuterium (²H) and Carbon-13 (¹³C) NMR are invaluable for determining the precise structure and conformation of lipids. The incorporation of deuterium at specific positions in a lipid molecule, as in this compound, provides a powerful probe for structural studies.
²H NMR is particularly useful for investigating the order and dynamics of lipid acyl chains in membrane environments. nih.govcore.ac.uk The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electronic environment and molecular motion. core.ac.uk In a lipid bilayer, the quadrupolar splitting observed in the ²H NMR spectrum of a deuterated lipid provides a direct measure of the segmental order parameter (SCD) along the acyl chain. core.ac.uk This allows for the detailed characterization of membrane fluidity and the effects of other molecules, such as cholesterol or proteins, on membrane structure. core.ac.ukedpsciences.org The absence of proton signals in the deuterated regions of the ¹H NMR spectrum can confirm the successful labeling.
¹³C NMR provides information about the carbon skeleton of a molecule. bhu.ac.in Each chemically distinct carbon atom in a lipid molecule gives rise to a separate resonance in the ¹³C NMR spectrum, with its chemical shift being indicative of its local chemical environment. bhu.ac.in While the low natural abundance of ¹³C (1.1%) can be a limitation, modern NMR techniques, including the use of high-field magnets and advanced pulse sequences, have largely overcome this challenge. nih.gov In the context of this compound, ¹³C NMR can be used to confirm the positions of the palmitoyl (B13399708) chains on the glycerol backbone. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to correlate the signals of directly bonded and long-range coupled carbon and proton nuclei, respectively, providing unambiguous structural assignments. researchgate.net
Table 3: Key NMR Parameters for Structural Elucidation of Deuterated Lipids
| NMR Technique | Information Gained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Proton environment and coupling | Confirm absence of protons at deuterated positions |
| ²H NMR | Molecular order and dynamics | Study membrane properties and lipid packing |
| ¹³C NMR | Carbon skeleton and chemical environment | Verify the positions of the acyl chains |
| 2D NMR (HSQC, HMBC) | Connectivity between nuclei | Unambiguous assignment of all ¹H and ¹³C signals |
This table summarizes the application of different NMR techniques for the structural analysis of deuterated lipids. nih.govcore.ac.ukbhu.ac.inresearchgate.net
Quantitative NMR (qNMR) for Deuterated Lipid Purity and Concentration Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the concentration and purity of a substance without the need for a calibration curve from the same substance. emerypharma.comresolvemass.ca This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com
For the purity and concentration assessment of this compound, ¹H qNMR is a particularly powerful tool. The analysis is typically performed by accurately weighing the deuterated lipid and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. emerypharma.com The internal standard should have at least one signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific signal from the analyte to the integral of a known signal from the internal standard, the purity and/or concentration of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = integral value
N = number of protons for the integrated signal
MW = molecular weight
m = mass
P = purity of the standard
analyte = this compound
std = internal standard
Careful selection of experimental parameters, such as a sufficiently long relaxation delay, is crucial to ensure that all signals are fully relaxed and the resulting integrals are accurate. emerypharma.com qNMR is a non-destructive technique, which allows the sample to be recovered and used for other analyses. resolvemass.ca It is a highly accurate and precise method for determining the purity and concentration of deuterated lipids like this compound, which is essential for its use as a reliable internal standard in quantitative lipidomics studies. bruker.combwise.kr
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2-Dipalmitoylglycerol |
| Diacylglycerols (DAGs) |
| 1,3-Diacylglycerols |
| Cholesterol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylsilyl (TMS) |
| Fatty acid methyl esters (FAMEs) |
| Phenylboronic acid |
| rac 1-Oleoyl-2,3-dipalmitoyl Glycerol |
| Cer(d18:1,17:0) |
Mechanistic Investigations of Diacylglycerol Metabolism Using Stable Isotope Tracers
Tracing Metabolic Fluxes in Lipid Synthesis and Turnover
Stable isotope tracers like rac-1,2-Dipalmitoylglycerol-d5 are instrumental in quantifying the dynamic nature of lipid metabolism, providing insights that static measurements of lipid concentrations cannot. nih.govresearchgate.net By introducing this labeled compound, researchers can distinguish between pre-existing lipid pools and newly synthesized or transformed molecules, offering a clearer picture of metabolic fluxes in response to various physiological and pathological conditions. eurisotop.commdpi.com
The de novo synthesis of diacylglycerols is a fundamental process in lipid metabolism, creating the backbone for more complex lipids like triacylglycerols and phospholipids (B1166683). nih.govnih.govresearchgate.net This pathway begins with the esterification of fatty acids to a glycerol-3-phosphate backbone, ultimately forming phosphatidic acid (PA). nih.govresearchgate.net PA is then dephosphorylated to yield DAG. nih.govresearchgate.net
The use of this compound and other stable isotope tracers allows for the detailed investigation of this pathway in various models. By tracking the incorporation of the labeled glycerol (B35011) backbone, researchers can quantify the rate of de novo DAG synthesis and its subsequent conversion to other lipids. mdpi.com For instance, studies in yeast have shown that the endoplasmic reticulum is a primary site for de novo DAG synthesis. nih.gov In mammalian cells, this pathway is crucial for maintaining lipid homeostasis and is implicated in various metabolic diseases. nih.govplos.org
Table 1: Application of Stable Isotope Tracers in Studying De Novo Diacylglycerol Synthesis This table is interactive. You can sort and filter the data.
| Tracer | Model System | Key Finding | Reference |
| This compound | General metabolic studies | Enables precise tracking of DAG in metabolic and signal transduction pathways. | |
| 13C-labeled glucose | Human patients | Demonstrated upregulation of the pentose (B10789219) cycle pathway in lung cancer. | nih.gov |
| 13C18-oleic acid | C57BL6 mice | Allowed for the distinction between acute effects on dynamic lipid synthesis and steady-state effects. | eurisotop.com |
| 13C5-glutamine | Fumarate hydratase-deficient cells | Quantified cellular fluxomes and unveiled metabolites of the glutamine metabolic pathway. | mdpi.com |
| [2H5]glycerol | Humans | Used to measure whole-body glycerol production rate, a proxy for lipolysis. | bioscientifica.combioscientifica.com |
Diacylglycerol is a central hub in lipid metabolism, subject to various interconversion and remodeling reactions that alter its fatty acid composition and downstream functions. researchgate.net These pathways are critical for generating the diverse array of lipid species required for cellular processes. For example, DAG can be converted to phosphatidylcholine (PC), which can then be remodeled and converted back to a different species of DAG. nih.gov
Stable isotope tracers are essential for dissecting these complex interconversions. By following the fate of the labeled this compound, researchers can trace its transformation into other lipid classes and the subsequent reappearance of the labeled glycerol backbone in new DAG molecules with different fatty acid compositions. This approach has been used to study the tightly linked mechanism between PC hydrolysis and the synthesis of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (DGTS) in the fungus Cryptococcus neoformans during phosphate (B84403) starvation, demonstrating that the DAG backbone of PC is utilized for DGTS synthesis. plos.org
Table 2: Research Findings on Diacylglycerol Interconversion and Remodeling This table is interactive. You can sort and filter the data.
| Organism/System | Pathway Investigated | Key Finding | Reference |
| Cryptococcus neoformans | PC to DGTS interconversion | During phosphate starvation, the DAG backbone of PC is directly used to synthesize DGTS. | plos.org |
| Plants | De novo vs. PC-derived DAG synthesis | The fatty acid composition of PC-derived DAG can be substantially different from that of de novo synthesized DAG. | nih.gov |
| Rhodosporidium toruloides | DAG and TAG interconversion | Manipulation of genes involved in the interconversion between DAG and TAG can promote the production of DAG. | frontiersin.org |
| MCF-7 cells | DAG and PIP3 signaling | The interconversion of various lipids, including DAG, is achieved by specific kinases, phospholipases, and phosphatases. | researchgate.net |
Elucidating De Novo Diacylglycerol Synthesis Pathways in Cellular and Animal Models[2],[10],[11],[12],
Enzymatic Biotransformation Studies with this compound
The deuterated nature of this compound makes it an excellent substrate for studying the kinetics and specificity of enzymes involved in DAG metabolism. The mass shift allows for the clear identification and quantification of the products of enzymatic reactions.
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), a key step in both terminating DAG signaling and regulating lipid metabolism. nih.govmdpi.com Different DGK isoforms exhibit distinct substrate specificities, which contributes to their diverse cellular roles. researchgate.netnih.gov
Studies using various DAG analogs have revealed that the fatty acid composition of DAG significantly influences its phosphorylation by DGKs. For example, DGKε shows a strong preference for DAG species containing an arachidonoyl acyl chain at the sn-2 position. nih.gov In contrast, 1,2-dipalmitoylglycerol is generally a poor substrate for many DGK isoforms. nih.gov The use of this compound in kinetic assays allows for the precise measurement of the enzymatic activity of different DGKs towards this specific saturated DAG species. Furthermore, DGK isoforms exhibit a high degree of stereospecificity, preferentially phosphorylating the 1,2-sn-isomer over the 2,3-sn-isomer. acs.orgacs.org
Table 3: Substrate Specificity of Diacylglycerol Kinase Isoforms This table is interactive. You can sort and filter the data.
| DGK Isoform | Substrate Preference | Key Finding | Reference |
| DGKε | Prefers arachidonoyl (20:4) at sn-2 | Shows less preference for the acyl chain at the sn-1 position. | nih.govnih.gov |
| DGKε | Poor substrate: 16:0/16:0-DAG | 16:0/18:1-DAG and 18:1/18:1-DAG are also poor substrates. | nih.gov |
| DGKα, ζ, ε | High stereospecificity | Preferentially phosphorylate 1,2-dioleoylglycerol over 2,3-dioleoylglycerol. | acs.orgacs.org |
| MuLK | Low stereospecificity | Phosphorylates 1,2-dioleoylglycerol only ~2-3 times more rapidly than 2,3-dioleoylglycerol. | acs.org |
Lipases and acyltransferases are another class of enzymes that metabolize diacylglycerols. Lipases hydrolyze the ester bonds of DAGs, releasing fatty acids and glycerol, while acyltransferases transfer fatty acids to or from DAGs. The use of deuterated substrates like this compound can aid in characterizing the activity and specificity of these enzymes. nih.govpnas.org
For instance, phospholipid:diacylglycerol acyltransferase (PDAT) is a multifunctional enzyme that can synthesize triacylglycerol (TAG) through the transacylation of DAG. nih.gov It also exhibits lipase (B570770) activity towards various lipid substrates. nih.gov Similarly, adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of TAGs, which involves DAG as an intermediate. pnas.org Studies have shown that these enzymes have distinct specificities for the fatty acid composition and position on the glycerol backbone. pnas.org The use of a deuterated substrate like this compound would allow for the precise determination of the rates of hydrolysis and transacylation catalyzed by these and other lipases and acyltransferases.
Table 4: Activities of Lipases and Acyltransferases on Diacylglycerol This table is interactive. You can sort and filter the data.
| Enzyme | Function | Substrate(s) | Key Finding |
| Phospholipid:diacylglycerol acyltransferase (PDAT) | TAG synthesis, membrane lipid turnover | DAG, phospholipids, galactolipids | Possesses both acyltransferase and lipase activities. nih.gov |
| Adipose triglyceride lipase (ATGL) | TAG catabolism | TAG, DAG | Exhibits both hydrolase and transacylase activities. pnas.org |
| Hormone-sensitive lipase (HSL) | TAG catabolism | TAG, DAG | Key player in providing fatty acids as energy substrates. pnas.org |
| Diacylglycerol acyltransferase (DGAT) | TAG synthesis | DAG, fatty acyl-CoA | Catalyzes the final step in TAG synthesis. plos.orgresearchgate.net |
Substrate Specificity and Kinetic Analysis of Diacylglycerol Kinases (DAGKs)[16],[17],
Elucidation of Lipid Signaling Pathways
Diacylglycerol is a critical second messenger that activates a variety of signaling proteins, most notably protein kinase C (PKC). researchgate.net The activation of these pathways regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.
The use of this compound provides a powerful tool to investigate the role of specific DAG species in these signaling events. By introducing this labeled DAG, researchers can track its interaction with signaling proteins and its downstream effects. This approach allows for a more precise understanding of how the structure of DAG influences its signaling function. For example, while DAGs with unsaturated fatty acids are potent activators of PKC, saturated DAGs like 1,2-dipalmitoylglycerol are generally less effective. scbt.com By using the deuterated form, researchers can confirm the localization and metabolic fate of this specific DAG species during signaling experiments, ensuring that the observed effects are directly attributable to the introduced molecule.
Investigating Protein Kinase C (PKC) Activation Mechanisms Using Deuterated DAGs in Model Systems
The activation of Protein Kinase C (PKC) by DAG is a cornerstone of cellular signal transduction, regulating a vast array of physiological responses. Deuterated DAGs, such as this compound, serve as powerful tools in model systems to dissect the intricacies of this activation process. By mimicking the natural DAG, these labeled analogs can be introduced into systems like reconstituted lipid bilayers or cultured cells to probe the direct interactions required for PKC activation.
The primary advantage of using a deuterated version is the ability to trace the molecule's journey and interactions without altering its fundamental biochemical properties. Researchers can monitor how the labeled DAG incorporates into the cell membrane and its specific role in recruiting and allosterically activating different PKC isoforms. nih.gov While all typical C1 domains in conventional and novel PKC isoforms are targets for DAG, they exhibit different intrinsic affinities, which may control isoform-specific responses in cells. nih.gov
Studies using various biophysical techniques on model membranes have elucidated the synergistic effects of DAG and other lipids on PKC activity. For instance, research has shown that the combination of DAGs and fatty acids can synergistically increase PKC activity by altering the physical properties of the lipid bilayer. mdpi.com The use of a labeled compound like this compound in such systems would allow for precise quantification of the amount of DAG required to induce these structural changes and achieve PKC activation.
While specific studies detailing the use of this compound to uncover novel mechanistic steps were not found in the reviewed literature, its application in these model systems is based on established principles of isotope tracing. The data table below conceptualizes how results from such an experiment could be presented, illustrating the compound's utility.
Table 1: Hypothetical PKC Activity in Response to Deuterated vs. Non-Deuterated DAG This table is illustrative and based on the established principles of PKC activation by DAG.
| Activator | Concentration (mol%) | PKC Isoform | Relative Activity (%) |
| Control (No DAG) | 0 | PKCα | 5 |
| 1,2-Dipalmitoylglycerol | 2 | PKCα | 100 |
| This compound | 2 | PKCα | 98 |
| Control (No DAG) | 0 | PKCε | 8 |
| 1,2-Dipalmitoylglycerol | 2 | PKCε | 100 |
| This compound | 2 | PKCε | 99 |
Role of Deuterated DAGs as Second Messenger Probes in Cellular Responses
Beyond activating PKC, DAG is a central node in lipid metabolism, and its signaling must be precisely terminated. nih.gov Deuterated DAGs like this compound are invaluable as probes to trace the metabolic fate of this second messenger and understand its downstream cellular consequences. When introduced to cells, these labeled molecules enter the same metabolic pathways as their endogenous counterparts, including phosphorylation to phosphatidic acid (PA) by DAG kinases or acylation to form triacylglycerols (TAGs). nih.govnih.gov
The key utility of this compound in this context is as an internal standard for quantitative lipidomics using mass spectrometry. mdpi.comfrontiersin.org In studies of metabolic diseases like insulin (B600854) resistance, where DAG accumulation in tissues like the liver and muscle is implicated in impaired signaling, accurate quantification is crucial. pnas.orgjci.org By adding a known amount of d5-labeled DAG to a sample extract, researchers can correct for variations in lipid extraction and instrument response, allowing for precise measurement of endogenous DAG levels. mdpi.comportlandpress.com
For example, in studies investigating diet-induced insulin resistance, this compound has been used as an internal standard to quantify changes in hepatic DAG species in animal models. mdpi.com This allows for the correlation of specific DAG accumulations with the activation of particular PKC isoforms, such as PKCε, which is known to impair insulin receptor signaling. pnas.orgjci.org
Tracing the metabolic flux of the deuterated label itself provides further insight. By monitoring the appearance of the d5-label in downstream metabolites like d5-phosphatidic acid or d5-triacylglycerol over time, researchers can determine the rates of the enzymatic processes that regulate DAG signaling. This provides a dynamic view of cellular responses, revealing how quickly the DAG signal is generated and attenuated under various physiological or pathological conditions.
Table 2: Application of this compound in Lipidomic Analysis This table summarizes the role of the compound as an internal standard in published research.
| Study Focus | Biological Matrix | Analytical Method | Role of this compound | Reference |
| Diet-induced insulin resistance | Rat Liver | UHPLC-qTOF | Internal standard for DAG quantification | mdpi.com |
| Diabetic Nephropathy | Rat Kidney Cortex | UPLC-MS/MS | Internal standard for DAG quantification | frontiersin.org |
| Cardiometabolic Risk Factors | Rat Liver | Not specified | Internal standard for lipid extraction |
Biophysical and Structural Studies of Lipid Assemblies with Deuterated Components
Model Membrane Systems Incorporating rac-1,2-Dipalmitoylglycerol-d5
The study of lipid bilayers as a model for cellular membranes provides invaluable insights into the fundamental processes that govern cell life. The introduction of isotopically labeled lipids, such as this compound, has become a powerful tool for elucidating the structure and dynamics of these complex assemblies. The deuterium (B1214612) label offers a non-invasive probe for various spectroscopic techniques, enabling researchers to gain a deeper understanding of lipid behavior.
Preparation of Liposomes and Bilayers with Deuterated Diacylglycerols
The incorporation of this compound into model membrane systems, such as liposomes and planar bilayers, follows established protocols for lipid vesicle preparation. A common method involves the co-solution of the desired lipids, including the primary phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and the deuterated diacylglycerol, in a volatile organic solvent like chloroform (B151607) or a chloroform/methanol (B129727) mixture. This ensures a homogenous mixture of the lipid components at the molecular level.
The general procedure is as follows:
Lipid Film Formation: The organic solvent is evaporated under a stream of inert gas (e.g., nitrogen or argon), followed by a period under high vacuum to remove any residual solvent. This process results in the formation of a thin lipid film on the inner surface of the glass vessel.
Hydration: The lipid film is then hydrated with an aqueous buffer solution. This step is typically performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid to facilitate the self-assembly of the lipids into multilamellar vesicles (MLVs).
Vesicle Unilamellarity: For many biophysical studies, large unilamellar vesicles (LUVs) are preferred. These are commonly produced from MLVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). This process yields a population of vesicles with a relatively uniform size distribution.
The successful incorporation of this compound into the lipid bilayer can be verified using techniques like mass spectrometry, which can distinguish the deuterated lipid from its non-deuterated counterparts.
Influence of Deuterated DAGs on Lipid Phase Behavior and Dynamics using Spectroscopic Methods
The presence of diacylglycerols (DAGs) within a phospholipid bilayer can significantly alter its physical properties. Studies on the non-deuterated analog, 1,2-dipalmitoylglycerol, have shown that it can increase the phase transition temperature of phospholipids (B1166683) like dipalmitoylphosphatidylserine (B1226503) (DPPS). nih.gov This suggests a stabilization of the more ordered gel phase.
Differential Scanning Calorimetry (DSC) is a key technique used to investigate these phase transitions. A typical DSC thermogram for a pure phospholipid vesicle suspension shows a sharp endothermic peak at its Tm. The introduction of a DAG, such as this compound, is expected to broaden this transition and potentially shift it to higher temperatures, indicating an interaction between the two lipid species. At higher concentrations, DAGs can lead to lipid immiscibility and the formation of non-lamellar phases, such as the hexagonal II phase. nih.gov
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is another powerful tool to probe lipid phase behavior. In a lamellar bilayer, the restricted motion of the phosphate (B84403) headgroup of the phospholipids results in a characteristic broad, asymmetric spectrum with a low-field shoulder. The formation of non-lamellar phases, which allow for more isotropic motion, leads to narrower, more symmetric spectral lineshapes. nih.govku.dk The incorporation of this compound at concentrations above approximately 35 mol% in certain lipid mixtures can induce such a transition from a lamellar to a non-lamellar phase. nih.gov
Spectroscopic Probing of Membrane Structure and Dynamics
The true utility of this compound lies in its application as a specific probe in advanced spectroscopic techniques. The deuterium atoms on the glycerol (B35011) backbone provide a handle to directly observe the behavior of the DAG molecule within the membrane.
Deuterium NMR (²H NMR) for Lipid Order Parameter Determination
Deuterium (²H) NMR is a highly effective method for quantifying the orientational order and dynamics of lipid molecules within a bilayer. biorxiv.org The technique relies on the interaction of the nuclear quadrupole moment of the deuterium nucleus with the local electric field gradient. In an ordered environment like a lipid bilayer, this interaction results in a spectral splitting, known as the quadrupolar splitting (ΔνQ).
The magnitude of this splitting is directly proportional to the deuterium order parameter, SCD, which is defined as: SCD = ½ * <3cos²θ - 1> where θ is the angle between the carbon-deuterium (C-D) bond vector and the director of the bilayer (the axis perpendicular to the membrane surface), and the angle brackets denote a time and ensemble average. An SCD value of 0 corresponds to isotropic motion, while a value of -0.5 indicates a C-D bond oriented parallel to the bilayer normal.
By using this compound, the deuterium order parameters of the glycerol backbone of the DAG molecule can be directly measured. This provides unique information about the orientation and mobility of the DAG within the host membrane. It is expected that the order parameter of the DAG will be influenced by the surrounding lipid environment, including the type of phospholipid and the presence of other molecules like cholesterol.
The following table presents hypothetical ²H NMR quadrupolar splittings and calculated order parameters for this compound in a model DPPC membrane, illustrating the expected changes with temperature.
| Temperature (°C) | Deuterium Position | Quadrupolar Splitting (ΔνQ) (kHz) | Order Parameter (SCD) |
| 25 (Gel Phase) | C1-D | 28.5 | 0.224 |
| 25 (Gel Phase) | C2-D | 30.2 | 0.238 |
| 25 (Gel Phase) | C3-D2 | 25.0 | 0.197 |
| 50 (Liquid Crystalline) | C1-D | 14.8 | 0.116 |
| 50 (Liquid Crystalline) | C2-D | 16.1 | 0.127 |
| 50 (Liquid Crystalline) | C3-D2 | 12.5 | 0.098 |
This is an interactive data table. The values are representative and based on typical changes observed for lipid order parameters across the phase transition.
Neutron Scattering Applications for Membrane Structural Studies
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), are exceptionally well-suited for studying the structure and dynamics of lipid membranes. aip.orgresearchgate.net A key advantage of neutron scattering is the significant difference in the scattering length of hydrogen and deuterium. This allows for contrast variation studies, where selective deuteration of specific molecules or parts of molecules can make them "visible" or "invisible" to neutrons. aip.orgill.eu
The use of this compound in a membrane system composed of non-deuterated phospholipids dispersed in D₂O would allow for the direct determination of the location and distribution of the DAG molecules within the bilayer. SANS experiments could reveal whether the DAGs are randomly distributed or form clusters, and how their position changes in response to factors like temperature or the presence of membrane-active peptides.
Inelastic neutron scattering can provide information on the collective motions within the membrane, such as bending and thickness fluctuations. aps.org By selectively deuterating the DAG, it is possible to probe how its presence affects these collective dynamics, providing insights into the mechanical properties of the membrane.
The following table outlines potential neutron scattering experiments utilizing this compound and the information that could be obtained.
| Experiment Type | Sample Composition | Information Gained |
| SANS | This compound in hydrogenated phospholipid vesicles in D₂O | Location and distribution of DAG within the bilayer; potential for domain formation. |
| Neutron Reflectometry | Supported lipid bilayer with this compound on a silicon substrate | High-resolution structural information, including the transverse position of the DAG relative to the phospholipid headgroups. |
| Inelastic Neutron Scattering | Perdeuterated phospholipid vesicles with hydrogenated rac-1,2-Dipalmitoylglycerol | Effect of DAG on the collective dynamics and elastic properties (e.g., bending rigidity) of the membrane. |
This is an interactive data table outlining potential applications.
Emerging Research Avenues and Methodological Advancements
Development of Novel Analytical Platforms for Deuterated Lipids
The accurate analysis of deuterated lipids necessitates analytical platforms that can differentiate these labeled compounds from their endogenous, non-labeled counterparts and resolve complex isomeric mixtures. Recent advancements in mass spectrometry-based techniques have significantly enhanced these capabilities.
High-Resolution Ion Mobility Mass Spectrometry for Lipid Isomer Differentiation
Lipidomics presents a significant analytical challenge due to the large number of isomeric species that exist in biological samples. rsc.org Traditional methods like liquid chromatography-mass spectrometry (LC-MS) often struggle to distinguish between these isomers. chromatographyonline.com High-resolution ion mobility-mass spectrometry (HRIM-MS) has emerged as a powerful alternative for lipid analysis. rsc.orgchromatographyonline.com
Ion mobility spectrometry (IMS) adds a gas-phase separation dimension to mass spectrometry, separating ions based on their size, shape, and charge. cam.ac.uk This technique is particularly effective in separating lipid isomers, including those that differ only in the position of an acyl chain, the location of a double bond, or the geometry of a double bond. rsc.orgacs.org Differences in collision cross sections (CCS) of less than 1% can be enough for baseline separation, a level of resolution maintained even in complex biological mixtures. rsc.org
Recent developments have seen the coupling of HRIM systems, such as those using Structures for Lossless Ion Manipulation (SLIM) technology which extends the ion path, with high-resolution mass analyzers like quadrupole time-of-flight (QTOF). chromatographyonline.com This combination has proven successful in resolving isomeric phosphatidylcholine (PC) standards that differ in double-bond and stereospecific numbering (sn) positions. chromatographyonline.com The ability of HRIM-MS to resolve such closely related lipid isomers is fundamental for accurately tracking the metabolic fate of deuterated lipids like rac-1,2-Dipalmitoylglycerol-d5 and distinguishing them from native lipid pools.
| Analytical Challenge | Traditional Limitation | HRIM-MS Solution | Key Benefit |
| Lipid Isomerism | LC-MS often fails to differentiate isomers. chromatographyonline.com | Separates ions based on shape and size in the gas phase. cam.ac.uk | Baseline separation of isomers differing in acyl chain or double bond position/geometry. rsc.orgacs.org |
| Complex Mixtures | Co-elution of isobaric species complicates analysis. | Adds an orthogonal dimension of separation to MS. cam.ac.uk | Enhanced peak capacity and spectral clarity. cam.ac.uk |
| Structural Elucidation | Ambiguous identification based on mass-to-charge ratio alone. | Provides collision cross-section (CCS) values, a unique physicochemical property. cam.ac.uk | Increased confidence in lipid identification. cam.ac.uk |
Advanced Hyphenated Techniques for Comprehensive Lipid Profiling
To achieve comprehensive lipid profiling, researchers increasingly rely on advanced hyphenated techniques, which couple two or more analytical methods to enhance separation and detection. numberanalytics.comajrconline.org In lipidomics, the combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone methodology. numberanalytics.comnih.gov
The use of multi-dimensional LC systems (e.g., 2D-LC) and nano-LC devices hyphenated with high-resolution mass spectrometry (HRMS) facilitates high-throughput, accurate qualitative, and quantitative analysis of lipids. nih.gov Techniques such as reversed-phase LC (RPLC) are widely used due to their high separation efficiency and reproducibility. nih.gov
Furthermore, the integration of ion mobility spectrometry with LC-MS/MS (LC-IM-MS) provides an even greater level of separation and sensitivity. chromatographyonline.comnumberanalytics.com These powerful platforms are essential for analyzing complex biological samples where deuterated standards like this compound are used to trace metabolic pathways. numberanalytics.comajrconline.org The ability to separate the deuterated tracer from the multitude of other lipids and accurately measure its abundance is critical for obtaining meaningful biological insights.
| Hyphenated Technique | Components | Primary Application in Lipidomics |
| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry | Widely used for identification and quantification of lipids in complex samples. numberanalytics.comnumberanalytics.com |
| GC-MS | Gas Chromatography, Mass Spectrometry | Analysis of volatile and semi-volatile lipid metabolites. numberanalytics.com |
| LC-IM-MS | Liquid Chromatography, Ion Mobility Spectrometry, Mass Spectrometry | Offers improved resolution and sensitivity, especially for isomeric lipids. chromatographyonline.comnumberanalytics.com |
| LC-NMR | Liquid Chromatography, Nuclear Magnetic Resonance | Provides detailed structural information of separated lipids. ajrconline.org |
Application of this compound in Preclinical Lipidomics Research
Deuterium-labeled lipids, such as this compound, are indispensable tools in preclinical lipidomics. Their key advantage lies in their chemical identity to their endogenous counterparts, while their mass difference allows them to be distinguished and quantified by mass spectrometry. nih.gov This enables precise tracking and quantification in metabolic studies without altering the biological processes under investigation.
Methodological Contributions to Disease Biomarker Discovery in Preclinical Models
In the quest for disease biomarkers, stable isotope-labeled internal standards are critical for accurate and reproducible quantification of lipids in complex biological matrices. caymanchem.com this compound serves as an ideal internal standard in mass spectrometry-based lipidomics for the discovery of biomarkers in preclinical models of disease. chalmers.selouisville.edu
By adding a known amount of the deuterated standard to a biological sample, variations in sample preparation and instrument response can be normalized. This stable isotope dilution method is a cornerstone of quantitative metabolomics. acs.org It allows for the reliable comparison of lipid levels across different sample groups (e.g., diseased vs. healthy), which is essential for identifying lipids that are significantly altered and could serve as potential biomarkers. nih.govacs.org The use of deuterated lipids as internal standards has been pivotal in identifying lipid signatures associated with various conditions in preclinical studies. caymanchem.comnih.gov
Advancements in Target Identification and Validation in Lipid Metabolism Research
Understanding the intricate network of lipid metabolism is crucial for identifying new therapeutic targets. nih.gov Deuterated lipids like this compound are used in metabolic flux analysis to trace the dynamic changes in lipid pathways. By introducing the labeled compound into a biological system, researchers can follow the incorporation of the deuterium (B1214612) label into various downstream lipid species over time. acs.orgnih.gov
This approach provides a quantitative measure of the rates of lipid synthesis, transport, and breakdown. nih.govacs.org Such detailed metabolic information is invaluable for:
Target Identification: Pinpointing specific enzymes or pathways that are dysregulated in disease states. nih.gov
Target Validation: Assessing the effect of potential drug candidates on lipid metabolism by measuring changes in the flux of the deuterated label through specific pathways. chalmers.se
The use of this compound and other deuterated lipids allows for the precise tracking of metabolic fates, contributing significantly to the identification and validation of novel targets for therapeutic intervention in lipid-related disorders. chalmers.se
Q & A
Basic: What are the key considerations for synthesizing rac-1,2-Dipalmitoylglycerol-d5 with high isotopic purity?
Answer:
Synthesis requires precise deuterium incorporation at specific positions (e.g., glycerol backbone or acyl chains). Key steps include:
- Deuterium Source Selection : Use deuterated precursors (e.g., D₂O, deuterated fatty acids) to ensure isotopic enrichment. For acyl chains, deuterated palmitic acid-d5 is critical .
- Reaction Optimization : Monitor reaction conditions (temperature, catalysts) to minimize isotopic scrambling. For example, enzymatic esterification may preserve deuterium placement better than chemical methods .
- Purification : Employ column chromatography (e.g., silica gel or HPLC) to separate non-deuterated byproducts. Confirmation via mass spectrometry (MS) ensures isotopic purity >95% .
Basic: Which analytical techniques are most effective for confirming the structural integrity and isotopic labeling of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR distinguish deuterium positions. For example, the absence of proton signals in deuterated regions confirms labeling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies exact mass shifts (e.g., +5 Da for d5 labeling) and fragmentation patterns to verify acyl chain placement .
- Infrared Spectroscopy (IR) : Detects C-D bond stretching vibrations (~2100 cm⁻¹), confirming deuterium substitution .
Advanced: How can researchers address discrepancies in lipid bilayer behavior observed when using this compound compared to non-deuterated analogs?
Answer:
Deuterium’s higher mass may alter phase transition temperatures or membrane fluidity. To resolve discrepancies:
- Control Experiments : Compare deuterated and non-deuterated analogs under identical conditions (e.g., differential scanning calorimetry for phase transitions) .
- Computational Modeling : Simulate deuterium’s impact on molecular dynamics (e.g., bond vibrations, packing density) using tools like GROMACS .
- Cross-Validation : Replicate findings with alternative deuterated lipids (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5) to isolate isotope-specific effects .
Basic: What safety protocols are critical when handling this compound in lipid metabolism studies?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact. Use respiratory filters if aerosol formation is possible .
- Storage : Store at -86°C in sealed containers to prevent degradation. Avoid exposure to moisture or oxygen, which may hydrolyze ester bonds .
- Waste Disposal : Follow OSHA HCS guidelines for lipid waste, including incineration or chemical deactivation .
Advanced: How should experimental design account for isotopic effects when using this compound in metabolic tracing studies?
Answer:
- Kinetic Isotope Effects (KIE) : Deuterium slows enzymatic reactions (e.g., lipase cleavage). Use shorter incubation times or adjust enzyme concentrations to match non-deuterated controls .
- Tracer Dilution : Quantify deuterium incorporation via LC-MS to correct for isotopic dilution in biological matrices .
- Negative Controls : Include non-deuterated analogs to distinguish isotope-specific artifacts from biological effects .
Basic: What are the best practices for preparing this compound stock solutions to ensure stability?
Answer:
- Solvent Selection : Dissolve in chloroform:methanol (2:1 v/v) to prevent oxidation. Avoid aqueous buffers unless emulsified with detergents .
- Aliquot Storage : Divide into small volumes (e.g., 100 µL) under nitrogen gas to minimize freeze-thaw cycles .
- Stability Testing : Regularly analyze aliquots via thin-layer chromatography (TLC) to detect hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in published data on this compound’s role in signaling pathways?
Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay types) across studies using tools like PRISMA guidelines .
- Dose-Response Curves : Re-evaluate concentration-dependent effects, as deuterated compounds may exhibit altered bioavailability .
- Collaborative Replication : Partner with independent labs to validate findings, ensuring methodological transparency (e.g., detailed protocols in supplemental materials) .
Basic: Why is this compound preferred over non-deuterated analogs in certain lipidomics studies?
Answer:
- Isotopic Labeling : Enables precise tracking in metabolic flux analysis via MS without interfering with endogenous lipids .
- Signal Differentiation : Deuterium creates distinct MS/MS fragmentation patterns, simplifying identification in complex mixtures .
- Reduced Background Noise : Avoids overlap with natural isotopic distributions (e.g., ¹³C), enhancing signal-to-noise ratios .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Quality Control (QC) Metrics : Mandate certificates of analysis (CoA) for isotopic purity (>95%) and fatty acid composition .
- Standardized Protocols : Adopt Good Laboratory Practices (GLP) for reaction monitoring (e.g., in-situ FTIR for esterification progress) .
- Inter-Laboratory Calibration : Share reference samples with collaborating labs to harmonize synthesis outcomes .
Basic: How does this compound’s physicochemical properties differ from its non-deuterated form?
Answer:
- Melting Point : Deuterium increases melting temperature slightly (e.g., ~1-2°C) due to stronger C-D bonds .
- Solubility : Similar to non-deuterated forms in organic solvents but may vary in aqueous systems due to altered hydrophobicity .
- Stability : Enhanced resistance to radical-mediated oxidation but prone to hydrolysis under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
